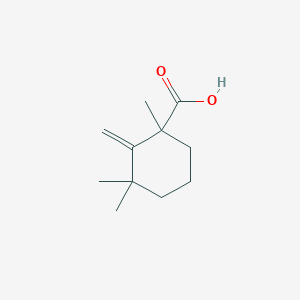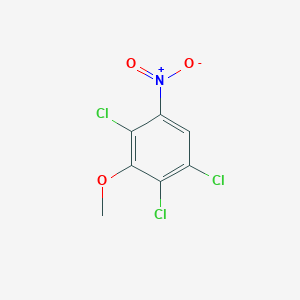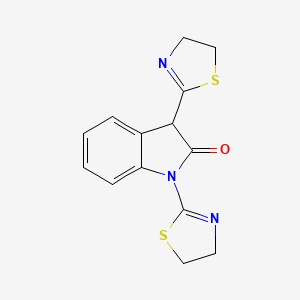
O-Allyl butylphenylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Allyl butylphenylphosphinate is an organophosphorus compound characterized by the presence of an allyl group, a butyl group, and a phenyl group attached to a phosphinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Allyl butylphenylphosphinate typically involves the reaction of butylphenylphosphinic acid with allyl alcohol under suitable conditions. The reaction is often catalyzed by a base such as triethylamine or pyridine to facilitate the formation of the phosphinate ester. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
O-Allyl butylphenylphosphinate undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an allylic alcohol.
Reduction: The phosphinate moiety can be reduced to form phosphine derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-phosphorus bonds.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are commonly used for the oxidation of the allyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for the reduction of the phosphinate moiety.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used for substitution reactions involving the allyl group.
Major Products Formed
Oxidation: Epoxides or allylic alcohols.
Reduction: Phosphine derivatives.
Substitution: New carbon-phosphorus bonded compounds.
Applications De Recherche Scientifique
O-Allyl butylphenylphosphinate has found applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of phosphinate-based enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mécanisme D'action
The mechanism by which O-Allyl butylphenylphosphinate exerts its effects involves the interaction of the phosphinate moiety with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The allyl group can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
O-Allyl butylphenylphosphinate can be compared with other similar compounds such as:
O-Allyl phenylphosphinate: Lacks the butyl group, leading to different chemical reactivity and applications.
O-Allyl butylphosphinate: Lacks the phenyl group, resulting in different physical and chemical properties.
O-Allyl diphenylphosphinate: Contains an additional phenyl group, which can influence its stability and reactivity.
Propriétés
Numéro CAS |
63886-52-2 |
|---|---|
Formule moléculaire |
C13H19O2P |
Poids moléculaire |
238.26 g/mol |
Nom IUPAC |
[butyl(prop-2-enoxy)phosphoryl]benzene |
InChI |
InChI=1S/C13H19O2P/c1-3-5-12-16(14,15-11-4-2)13-9-7-6-8-10-13/h4,6-10H,2-3,5,11-12H2,1H3 |
Clé InChI |
ULBHOITUKBGYDK-UHFFFAOYSA-N |
SMILES canonique |
CCCCP(=O)(C1=CC=CC=C1)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Amino-4-oxo-1,4-dihydroquinazolin-6-yl)methoxy]benzoic acid](/img/structure/B14490946.png)
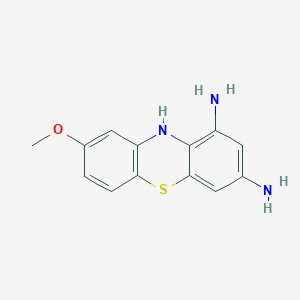
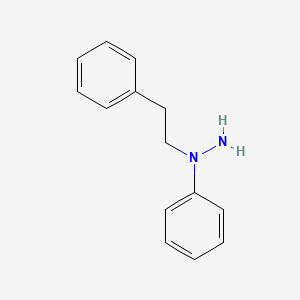
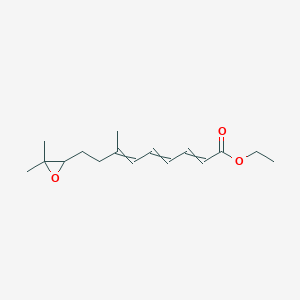
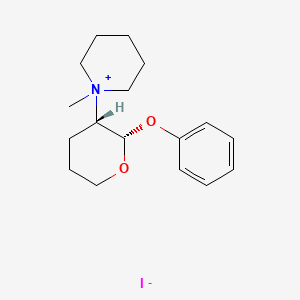
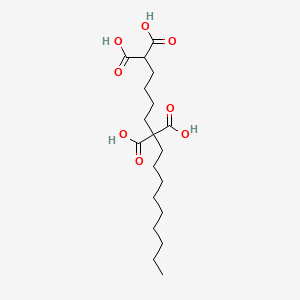
![N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea](/img/structure/B14490982.png)
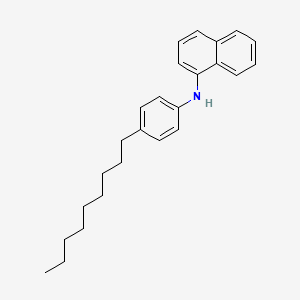
![2,5-Diphenyl-1,6-dihydro[1,2]diazocino[5,6-b]quinoxaline](/img/structure/B14490993.png)
![N-[(Azepane-1-carbonyl)sulfanyl]benzamide](/img/structure/B14490997.png)
